Synthesis and Characterization of 3-iodo-5-(trifluoromethyl)-1H-indole: A Technical Guide
Synthesis and Characterization of 3-iodo-5-(trifluoromethyl)-1H-indole: A Technical Guide
Executive Summary
Compound: 3-iodo-5-(trifluoromethyl)-1H-indole Role: High-value metabolic bioisostere and cross-coupling intermediate.[1] Target Audience: Medicinal Chemists, Process Chemists.[1]
This guide details the regioselective synthesis of 3-iodo-5-(trifluoromethyl)-1H-indole.[1] While simple indoles undergo electrophilic aromatic substitution (
Chemical Profile & Retrosynthesis[1]
| Property | Description |
| IUPAC Name | 3-iodo-5-(trifluoromethyl)-1H-indole |
| Molecular Formula | |
| Molecular Weight | 311.04 g/mol |
| Appearance | Off-white to pale brown solid (light sensitive) |
| Solubility | Soluble in DMF, DMSO, EtOAc, |
| Key Reactivity | C3-Iodine is a "soft" handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] |
Retrosynthetic Logic
The synthesis relies on the inherent nucleophilicity of the indole enamine moiety. Despite the deactivation by the 5-
Figure 1: Retrosynthetic disconnection relying on direct C-H functionalization.
Experimental Protocol
Reagents & Materials[3][4][5]
-
Substrate: 5-(trifluoromethyl)-1H-indole (1.0 equiv).[1]
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv).[1]
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN).[1] Note: DMF is preferred for solubility, but MeCN simplifies workup.[1]
-
Quench: 10% Aqueous Sodium Thiosulfate (
).
Step-by-Step Methodology
Step 1: Solvation Dissolve 5-(trifluoromethyl)-1H-indole (e.g., 1.85 g, 10 mmol) in anhydrous DMF (20 mL).[1] Ensure the vessel is shielded from direct light (wrap in aluminum foil) as alkyl iodides and iodine intermediates are photosensitive.
Step 2: Controlled Addition Cool the solution to 0°C in an ice bath. Add NIS (2.36 g, 10.5 mmol) portion-wise over 10 minutes.
-
Scientific Rationale: Although the ring is deactivated, adding NIS all at once can cause a localized exotherm or over-iodination at C2.[1] Low temperature controls the rate of the initial electrophilic attack.
Step 3: Reaction & Monitoring Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a lower running spot (due to increased polarizability of Iodine) or slightly higher spot depending on the stationary phase interaction.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Troubleshooting: If conversion stalls >50%, add 10 mol% p-toluenesulfonic acid (pTSA) to catalyze the generation of the active electrophile (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Step 4: Quench & Workup
Pour the reaction mixture into ice-cold water (100 mL) containing 10%
-
Observation: The thiosulfate will reduce any residual
(red/brown) to iodide (colorless), preventing product degradation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over
.
Step 5: Purification
Concentrate in vacuo. If the product precipitates as a clean solid from the water quench, filtration is sufficient.[1] Otherwise, purify via silica gel flash chromatography (Gradient: 100% Hexanes
Reaction Mechanism (Graphviz)
Figure 2: Electrophilic Aromatic Substitution (
Characterization & Validation
Since the 5-
Nuclear Magnetic Resonance (NMR)[1][6]
-
NMR (400 MHz, DMSO-
or ):-
11.5 - 12.0 ppm (br s, 1H, NH): The N-H proton is typically deshielded.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
7.6 - 7.8 ppm (s, 1H, C2-H): This singlet is diagnostic. In the starting material, you would see C2-H and C3-H coupling.[1] In the product, C3 is substituted, so C2-H appears as a sharp singlet (slightly broadened by N-quadrupole).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
7.4 - 8.0 ppm (Ar-H): The phenyl ring protons (H4, H6, H7) will show splitting characteristic of the 1,2,4-substitution pattern. H4 (closest to I and CF3) is often deshielded.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Absence of signal: The key validation is the disappearance of the C3-H signal (usually a multiplet or doublet around 6.5-6.8 ppm in the starting material).
-
Mass Spectrometry (MS)[1]
-
Method: ESI (Electrospray Ionization) in Negative or Positive mode.
-
Expected Mass:
-
Exact Mass (
): 310.94ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Observed (
): ~312.0ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Observed (
): ~310.0ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Isotope Pattern: Iodine is monoisotopic (
), so you will not see the M+2 pattern typical of Bromine or Chlorine.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Physical Properties[7][8]
-
State: Solid.
-
Stability: Store at 4°C in the dark. Indolyl iodides can liberate
upon prolonged light exposure, turning purple/black.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion | Ring deactivation by | Add 5-10 mol% TFA or pTSA to activate NIS. Increase temp to 40°C. |
| C2-Iodination (Byproduct) | Excess reagent or high temperature.[1] | Strictly control NIS stoichiometry (1.05 equiv). Keep at 0°C during addition. |
| Dark Color (Product) | Free Iodine contamination. | Wash organic layer thoroughly with 10% Sodium Thiosulfate until colorless. |
| Sticky Solid | Residual DMF. | Wash with water (3x) during extraction or lyophilize from Benzene/Dioxane. |
Safety Considerations
-
N-Iodosuccinimide (NIS): Irritant and mild oxidizer. Avoid inhalation of dust.
-
Indoles: Many halogenated indoles are biologically active; handle with gloves and in a fume hood to avoid sensitization.
-
Waste Disposal: All aqueous waste containing iodides/thiosulfate must be disposed of in the dedicated halogenated aqueous waste stream, not down the drain.[1]
References
-
General NIS Iodination Protocol: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[3][4][5] Tetrahedron Letters, 43(29), 5047–5048.[1] [1]
-
Mechanistic Insight (Indole Reactivity): Bandini, M., & Eichholzer, A. (2009).[1] Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608–9644.[1] [1]
-
Analogous Synthesis (5-substituted-3-iodoindoles): Zhang, X., et al. (2014).[1] Regioselective C5–H direct iodination of indoles.[6] Organic & Biomolecular Chemistry, 12, 8942-8946.[1][2] (Provides context for competing C5 vs C3 reactivity).
Sources
- 1. mdpi.com [mdpi.com]
- 2. NIS-mediated oxidative cyclization of N-(2-trifluoromethyl-3-alkynyl) hydroxylamines: a facile access to 4-trifluoromethyl-5-acylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
